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Compound of Interest

6-Chloro-[1,2,4]triazolo[4, 3-
Compound Name:
bjpyridazine

Cat. No.: B188529

An In-depth Technical Guide on the Structure-Activity Relationship of Triazolopyridazines for
Researchers, Scientists, and Drug Development Professionals.

The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system has emerged as a "privileged scaffold"
in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of
biological entities.[4][5] This core's unique electronic and structural features allow for facile
chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic
properties. Triazolopyridazine derivatives have shown significant promise as kinase inhibitors,
anti-infective agents, and modulators of G-protein coupled receptors (GPCRs), making them a
focal point of intensive research in the quest for novel therapeutics.[1][2][6] This guide provides
a comprehensive overview of the structure-activity relationships (SAR) of triazolopyridazines,
detailing the key structural modifications that govern their biological activity, alongside relevant
experimental protocols and pathway visualizations.

l. Anti-Infective Properties: Targeting
Cryptosporidiosis

Cryptosporidium, a protozoan parasite, is a significant cause of diarrheal disease, particularly in
immunocompromised individuals.[1] Triazolopyridazine-based compounds have been identified
as potent anti-cryptosporidial agents.
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Structure-Activity Relationship of Anti-Cryptosporidium
Triazolopyridazines

The general structure of these compounds consists of a central triazolopyridazine core, a
piperazine linker, a dichlorophenyl "head" group, and an aryl acetamide "tail" group. Systematic
interrogation of the heteroaryl scaffold has been a key strategy in optimizing potency while
mitigating off-target effects, such as hERG channel inhibition.[1]

Key SAR observations for the aryl acetamide "tail" group are summarized below. The parent
unsubstituted compound 11 serves as a baseline for comparison.

o Fold Improvement
Substitution EC50 (pM) vs. C.

Compound over Unsubstituted
Pattern parvum
(11)
11 Unsubstituted 16 1
12 4-Chloro 0.66 ~24
38 4-Alkynyl 0.88 ~18
52 2,4-Difluoro 0.07 ~228

Data compiled from multiple sources.[3][7]

The data clearly indicates that electron-withdrawing groups (EWGS) on the aryl "tail" are
preferred over electron-donating groups (EDGs).[7] Halogenation, particularly with fluorine, has
a profound impact on potency. The 2,4-difluoro substituted analog 52 (SLU-10482) is the most
potent compound identified in this series, demonstrating a greater than 200-fold improvement
in activity over the unsubstituted parent compound.[7] This compound was also found to be
orally efficacious in a mouse model of Cryptosporidium infection.[7]

Experimental Protocol: Cryptosporidium parvum HCT-8
Cell-Based Assay

This assay is a common method for evaluating the in vitro efficacy of compounds against
Cryptosporidium parvum.
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Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded in 96-well plates
and grown to confluency.

Oocyst Preparation:C. parvum oocysts are excysted to release sporozoites.
Infection: Confluent HCT-8 cell monolayers are infected with the prepared sporozoites.

Compound Treatment: The test compounds (triazolopyridazine derivatives) are added to the
infected cell cultures at various concentrations.

Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for parasite
development.

Quantification: Parasite growth is quantified using methods such as quantitative polymerase
chain reaction (QPCR) to measure parasite-specific DNA or high-content imaging to visualize
and count parasitic foci.[8][9][10]

Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the
percent inhibition of parasite growth against the compound concentration.
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Experimental Workflow: Anti-Cryptosporidium Assay
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Caption: Workflow for in vitro anti-cryptosporidiosis screening.

ll. Kinase Inhibition: A Versatile Pharmacophore

The triazolopyridazine scaffold has proven to be a fertile ground for the development of
inhibitors targeting various protein kinases, which are critical regulators of cellular signaling
pathways and are often dysregulated in diseases like cancer and inflammation.

A. PI3Ky Inhibition
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Phosphoinositide 3-kinase gamma (PI3Ky) is a key enzyme in inflammatory signaling. A series
of 6-aryl-2-amino-triazolopyridines have been developed as potent and selective PI3Ky
inhibitors.[2]

PI3Ky IC50 PI3Ka IC50 PI3Kd IC50
Compound R Group

(nM) (nM) (nM)
43 (CZC19945) 4-Fluorophenyl 10 1,200 1,100
53 (CzC24832) 3-Fluorophenyl 15 >10,000 >10,000

Data is illustrative and based on findings from SAR studies.[2]

The SAR studies revealed that the 6-aryl substitution is crucial for activity. Modifications to this
aryl group, such as the introduction of fluorine, were instrumental in achieving high potency and
selectivity over other PI3K isoforms.[2] Compound 53 (CZC24832) demonstrated excellent
selectivity across the kinome.[2]
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Caption: Simplified PI3Ky signaling cascade.
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B. Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme implicated in chronic inflammatory diseases.
[11] Structure-based drug design has led to the discovery of 7-benzyl triazolopyridines as
potent and reversible MPO inhibitors.

Compound R1 R2 MPO IC50 (nM) TPO IC50 (nM)
Example 1 H H 500 >10,000
Example 2 F H 50 >10,000
Example 3 H OMe 25 >10,000

Data is illustrative and based on findings from SAR studies.[11]

The benzyl group at the 7-position was found to be a key structural feature for improved MPO
potency and selectivity against thyroid peroxidase (TPO).[11] Substitutions on the benzyl ring
further modulated the inhibitory activity.
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Caption: Role of MPO in inflammatory processes.

C. c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in
cancer. Triazolo-pyridazine and -pyrimidine derivatives have been developed as class Il c-Met
inhibitors.[12]
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Compound Core Scaffold R Group c-Met IC50 (pM)
12e Triazolo-pyridazine 2-pyridyl 0.09
13b Triazolo-pyrimidine 2-pyridyl 0.21

Data is illustrative and based on findings from SAR studies.[12]

The SAR studies highlighted the importance of the 2-pyridyl group for potent c-Met inhibition.
[12] The triazolo-pyridazine core generally conferred slightly better activity than the triazolo-

pyrimidine core in the studied series.
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Caption: Overview of the c-Met signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay

(General)

This protocol provides a general framework for assessing the inhibitory activity of

triazolopyridazine derivatives against a target kinase.
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» Reagent Preparation:

o Kinase Buffer: Typically contains a buffer (e.g., Tris-HCI), MgClz, BSA, and a reducing
agent (e.g., DTT).

o Enzyme and Substrate: Dilute the recombinant kinase and its specific substrate in the
kinase buffer.

o Test Compound: Prepare a stock solution in DMSO and perform serial dilutions.
o ATP Solution: Prepare a solution of ATP in the kinase buffer.

o Assay Procedure (384-well plate format):

[e]

Add the diluted test compound or DMSO (control) to the wells.

o

Add the diluted kinase enzyme.

[¢]

Initiate the reaction by adding a mixture of the substrate and ATP.

o

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
e Detection:
o Stop the kinase reaction.

o Measure the kinase activity. Acommon method is to quantify the amount of ADP produced
using a commercial kit such as ADP-Glo™.

o Data Analysis:

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control.

o Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-
response curve.
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Experimental Workflow: Kinase Inhibition Assay
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Caption: General workflow for an in vitro kinase inhibition assay.

lll. General Synthetic Strategies

The[1][2][3]triazolo[4,3-b]pyridazine core is typically synthesized through the cyclization of a

substituted 6-hydrazinylpyridazine.
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General Procedure for the Synthesis of 6-Aryl-3-
substituted-[1][2][3]triazolo[4,3-b]pyridazines:

¢ Synthesis of 3-chloro-6-phenylpyridazine: This intermediate is often prepared via a Suzuki
coupling reaction between 3,6-dichloropyridazine and a suitable arylboronic acid.

o Formation of 6-hydrazinyl-3-phenylpyridazine: The 3-chloro-6-phenylpyridazine is reacted
with hydrazine hydrate.

¢ Cyclization to form the Triazole Ring: The 6-hydrazinyl-3-phenylpyridazine is then cyclized
with a variety of reagents (e.g., orthoesters, carboxylic acids, or aldehydes followed by
oxidation) to introduce the desired substituent at the 3-position of the triazolopyridazine core.

General Synthetic Pathway

G,6-Dich|oropyridazine) Arylboronic Acid

Suzuki Coupling

3-Chloro-6-arylpyridazine Hydrazine Hydrate)
6-Hydrazinyl-3-arylpyridazine Cyclizing Agent (e.g., R-COOH)
yclization
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Caption: A common synthetic route to triazolopyridazines.
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IV. Conclusion

The triazolopyridazine scaffold represents a highly versatile and valuable core in drug
discovery. The extensive body of research on its derivatives has led to the identification of
potent and selective modulators of a diverse range of biological targets. The key to unlocking
the full potential of this scaffold lies in the continued exploration of its structure-activity
relationships. The strategic placement of various substituents on the triazolopyridazine core
and its appendages allows for the optimization of potency, selectivity, and pharmacokinetic
properties. The methodologies and SAR data presented in this guide offer a solid foundation for
researchers and scientists to build upon in the design and development of the next generation
of triazolopyridazine-based therapeutics. The ongoing investigation into this privileged structure
Is poised to yield novel drug candidates for a multitude of diseases, from infectious diseases to
cancer and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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